2-Amino-5-chloro-3-methylbenzaldehyde

Description

Contextual Significance of Substituted Benzaldehydes in Contemporary Organic Synthesis and Fine Chemicals

Substituted benzaldehydes are aromatic compounds that are of fundamental importance in modern organic chemistry and the fine chemicals industry. Their core structure, a benzene (B151609) ring attached to an aldehyde group (-CHO), serves as a versatile scaffold for a wide array of chemical transformations. The high reactivity of the aldehyde group makes these compounds privileged building blocks in organic synthesis. rug.nl They readily participate in reactions like nucleophilic addition, condensation, and oxidation, allowing chemists to construct complex molecular architectures. solubilityofthings.com

The strategic placement of various substituents—such as amino, chloro, or methyl groups—on the benzene ring dramatically influences the molecule's electronic properties, reactivity, and steric profile. This, in turn, allows for the fine-tuning of its chemical behavior to suit specific synthetic goals. liberty.edu Consequently, substituted benzaldehydes are indispensable intermediates in the production of a vast range of high-value products. mdpi.com They are crucial in the synthesis of pharmaceuticals, agrochemicals, dyes, pigments, and fragrances. solubilityofthings.comsihaulichemicals.comchemicalbook.com For instance, amino-substituted benzaldehydes are key precursors for azo dyes and certain polymers, while chloro-substituted benzaldehydes are used to manufacture optical brighteners and various drug molecules. sihaulichemicals.comchemicalbook.comnih.gov The ability to create a diverse library of molecules from these foundational compounds underscores their central role in driving innovation across the chemical sciences. rug.nlorganic-chemistry.org

Structural Framework and Strategic Functional Group Placement of 2-Amino-5-chloro-3-methylbenzaldehyde

Key Properties of this compound

| Property | Value |

| CAS Number | 151446-29-6 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C8H8ClNO evitachem.comchemicalbook.com |

| Molecular Weight | 169.61 g/mol evitachem.com |

| Appearance | Yellow solid chemicalbook.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | AHJCJCBRHZCQQG-UHFFFAOYSA-N sigmaaldrich.com |

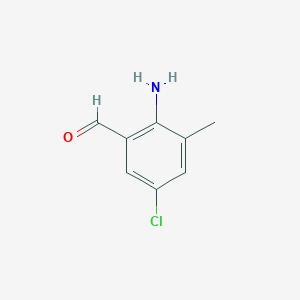

The functional groups and their placement are as follows:

Aldehyde Group (-CHO): Located at position 1, this is the primary reactive site for many synthetic transformations, including condensation and nucleophilic addition reactions.

Amino Group (-NH2): Positioned at carbon 2 (ortho to the aldehyde), this electron-donating group activates the aromatic ring, making it more susceptible to electrophilic substitution. Its presence is crucial for the synthesis of heterocyclic compounds and enhances the molecule's nucleophilicity.

Methyl Group (-CH3): At position 3, this group provides steric bulk and influences the electronic environment of the ring.

This precise arrangement of an activating amino group, a deactivating yet synthetically useful chloro group, a sterically influential methyl group, and a highly reactive aldehyde group makes this compound a uniquely functionalized and valuable intermediate. evitachem.com

Research Directions and Potential Applications within Chemical Sciences

The unique structure of this compound makes it a valuable intermediate, primarily in the synthesis of agrochemicals and other complex organic molecules.

A major area of its application is in the production of advanced insecticides. patsnap.com It is a documented key intermediate in the synthesis of anthranilamide insecticides, a class of compounds that includes commercially significant products like Chlorantraniliprole (B1668704) and Cyantraniliprole. google.comgoogle.comwipo.int These insecticides are known for their novel mode of action and effectiveness against a range of pests. google.com The synthesis of the core structure of these potent agrochemicals often involves the transformation of this compound into a corresponding benzamide (B126) derivative, such as 2-Amino-5-chloro-N,3-dimethylbenzamide. google.comdissertationtopic.net

Beyond its established role in agrochemical synthesis, the compound's reactive functional groups suggest broader potential applications in chemical research. The amino and aldehyde groups make it an ideal precursor for synthesizing various heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry. For example, it can be used in reactions to form quinolines, benzodiazepines, or other fused-ring systems that are often explored for biological activity. acs.org Furthermore, its structure lends itself to the synthesis of specialized dyes and pigments, leveraging the chromophoric potential of the substituted aromatic system.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJCJCBRHZCQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 Amino 5 Chloro 3 Methylbenzaldehyde and Its Structural Congeners

Direct Synthesis of 2-Amino-5-chloro-3-methylbenzaldehyde

The primary route for the synthesis of this compound involves the selective oxidation of its corresponding primary alcohol. This transformation is noted for its high efficiency and specificity under controlled laboratory conditions.

Oxidation Reactions of Aromatic Alcohols: Manganese(IV) Oxide-Mediated Conversion

A specific and effective method for the preparation of this compound is the oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol. chemicalbook.com This reaction utilizes activated manganese(IV) oxide (MnO₂) as the oxidizing agent. Manganese-based catalysts and reagents are recognized for their role in oxidation reactions, including the oxidation of C-H bonds and alcohols. osti.govrsc.org MnO₂ is a particularly useful reagent for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes and ketones, often under mild conditions. organic-chemistry.org In this specific synthesis, the benzylic alcohol is converted to the aldehyde without over-oxidation to the carboxylic acid, demonstrating the selectivity of this reagent. chemicalbook.com

The reaction involves suspending manganese(IV) oxide in a suitable solvent, to which a solution of the starting alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol, is added. chemicalbook.com The heterogeneity of the reaction (solid MnO₂ in an organic solvent) facilitates product purification, as the oxidant and its reduced forms can be removed by simple filtration. chemicalbook.com

Analysis of Reaction Conditions and Yield Optimization for Primary Synthetic Pathways

The synthesis of this compound from its alcohol precursor has been optimized to achieve high yields. chemicalbook.com The reaction is typically carried out in a dry, aprotic solvent such as diethyl ether at room temperature. The mixture is stirred for an extended period, often overnight, to ensure complete conversion. chemicalbook.com

A significant molar excess of manganese(IV) oxide is employed to drive the reaction to completion. Following the reaction period, the solid precipitates, which include unreacted MnO₂ and its reduced form (manganese(III) or manganese(II) oxides), are filtered off. The desired aldehyde is then isolated from the filtrate after solvent evaporation and can be further purified by techniques like flash chromatography. chemicalbook.com This established procedure results in a high yield of the target compound, reported to be 92%. chemicalbook.com

Below is a table summarizing the optimized reaction conditions for this primary synthetic pathway.

| Parameter | Condition | Source |

| Precursor | (2-amino-5-chloro-3-methyl-phenyl)-methanol | chemicalbook.com |

| Reagent | Manganese(IV) Oxide (MnO₂) | chemicalbook.com |

| Solvent | Diethyl Ether | chemicalbook.com |

| Temperature | Room Temperature | chemicalbook.com |

| Reaction Time | Overnight | chemicalbook.com |

| Purification | Filtration followed by Flash Chromatography | chemicalbook.com |

| Reported Yield | 92% | chemicalbook.com |

Comparative Assessment of Different Precursor Strategies and Industrial Considerations

The economic viability and scalability of synthesizing this compound are heavily dependent on the availability and cost of its precursors. The direct precursor, (2-amino-5-chloro-3-methyl-phenyl)-methanol, is itself derived from other starting materials. chemicalbook.com A common synthetic precursor for this and related structures is 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comchemicalbook.com This benzoic acid derivative can be reduced to the corresponding benzyl (B1604629) alcohol using potent reducing agents like lithium aluminum hydride. orgsyn.org

The table below outlines potential precursor strategies.

| Target Compound | Direct Precursor | Ultimate Starting Material | Key Intermediates | Source |

| This compound | (2-amino-5-chloro-3-methyl-phenyl)-methanol | m-Toluic Acid | 2-Nitro-3-methylbenzoic acid, 2-Amino-3-methylbenzoic acid, 2-Amino-5-chloro-3-methylbenzoic acid | chemicalbook.comgoogle.com |

| This compound | (2-amino-5-chloro-3-methyl-phenyl)-methanol | 2-Amino-3-methylbenzoic acid | 2-Amino-5-chloro-3-methylbenzoic acid | chemicalbook.compatsnap.com |

Established Synthetic Routes for Functionalized Benzaldehydes Relevant to the this compound Scaffold

The synthesis of substituted benzaldehydes is a well-established area of organic chemistry. The methods described below are general and applicable to a wide range of aromatic aldehydes, including structural analogs of this compound.

Oxidative Functionalization of Aromatic Methyl Groups

A common strategy for synthesizing aromatic aldehydes is the direct oxidation of a methyl group on the benzene (B151609) ring. ncert.nic.in However, controlling this oxidation to stop at the aldehyde stage can be challenging, as strong oxidizing agents tend to produce the more stable benzoic acid. ncert.nic.in Several methods have been developed to achieve this selective transformation.

Etard Reaction : This method uses chromyl chloride (CrO₂Cl₂) to oxidize a methyl group on an aromatic ring. The reaction proceeds through a chromium complex intermediate, which is then hydrolyzed to yield the corresponding benzaldehyde (B42025). ncert.nic.in

Oxidation with Chromic Oxide : Toluene or its derivatives can be treated with chromic oxide (CrO₃) in acetic anhydride. This forms a benzylidene diacetate intermediate, which can be subsequently hydrolyzed with an aqueous acid to produce the aldehyde. ncert.nic.in

Other Methods : Various other reagents and catalytic systems have been developed for this transformation, including the use of cerium, iridium, or palladium catalysts with oxygen as the oxidant, or reagents like o-iodoxybenzoic acid (IBX). youtube.comorganic-chemistry.org

Reductive Methodologies from Activated Carboxylic Acid Derivatives

An alternative and widely used approach to synthesizing benzaldehydes is the partial reduction of carboxylic acid derivatives. youtube.com This avoids the over-oxidation issues associated with methyl group functionalization. Since carboxylic acids themselves are difficult to reduce directly to aldehydes, they are first converted into more reactive derivatives. louisville.educhemistrysteps.com

Rosenmund Reduction : This classic method involves the catalytic hydrogenation of an acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate. ncert.nic.inyoutube.com The "poison" deactivates the catalyst just enough to prevent the further reduction of the aldehyde to an alcohol.

Reduction of Nitriles (Stephen Reaction) : Aromatic nitriles can be reduced to an imine intermediate using stannous chloride and hydrochloric acid. Subsequent hydrolysis of the imine yields the aldehyde. ncert.nic.in

Reduction with Diisobutylaluminium Hydride (DIBAL-H) : DIBAL-H is a versatile reducing agent that can convert esters and nitriles to aldehydes. ncert.nic.inyoutube.com These reductions are typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. youtube.com

This table summarizes common reductive routes to benzaldehydes.

| Precursor Type | Reaction Name/Reagent | Description | Source |

| Acyl Chloride | Rosenmund Reduction | Hydrogenation over a poisoned Pd/BaSO₄ catalyst. | ncert.nic.inyoutube.com |

| Nitrile | Stephen Reaction | Reduction with SnCl₂/HCl followed by hydrolysis. | ncert.nic.in |

| Nitrile | DIBAL-H | Selective reduction to an imine, followed by hydrolysis. | ncert.nic.inyoutube.com |

| Ester | DIBAL-H | Reduction to the aldehyde, typically at low temperature. | ncert.nic.inyoutube.com |

Two-Step, One-Pot Reduction/Cross-Coupling Approaches Utilizing Latent Aldehyde Intermediates

A significant advancement in the synthesis of functionalized benzaldehydes is the development of a two-step, one-pot procedure that combines reduction and cross-coupling reactions. nih.govrug.nl This method cleverly circumvents the high reactivity of the aldehyde group, which is often prone to undesired side reactions with organometallic reagents. rug.nl The strategy involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, effectively masking the aldehyde functionality. nih.govrug.nlacs.org

The process typically begins with the reduction of a Weinreb amide using diisobutylaluminum hydride (DIBAL-H). acs.org This reduction yields a stable aluminum aminal intermediate, which acts as a "latent aldehyde." acs.orgresearchgate.net This protected intermediate is stable enough to undergo a subsequent palladium-catalyzed cross-coupling reaction with various organometallic reagents, such as organolithium compounds. nih.govrug.nlacs.org The use of aluminum-ate complexes facilitates the transmetalation of alkyl or aryl fragments onto the palladium catalyst, leading to the formation of the desired substituted benzaldehyde. nih.govrug.nl This methodology is not only efficient for synthesizing a variety of benzaldehyde derivatives but has also been adapted for the rapid synthesis of radiolabeled aldehydes, such as those containing the short-lived ¹¹C isotope for Positron Emission Tomography (PET). rug.nlacs.org

This approach can be extended to the synthesis of secondary alcohols by starting from ketones instead of Weinreb amides. rug.nl The reduction of a ketone with DIBAL-H forms an aluminum alkoxide, which can then participate in a cross-coupling reaction. rug.nlacs.org

Table 1: Two-Step, One-Pot Synthesis of Substituted Benzaldehydes

| Starting Material | Reagents | Key Intermediate | Product | Ref |

|---|---|---|---|---|

| Weinreb Amide | 1. DIBAL-H2. Organolithium reagent, Pd catalyst | Aluminum Hemiaminal | Substituted Benzaldehyde | acs.orgresearchgate.net |

Strategies for the Preparation of ortho-Hydroxybenzaldehydes via Claisen Rearrangement

The Claisen rearrangement is a powerful tool in organic synthesis for the formation of C-C bonds and is particularly useful for the preparation of ortho-hydroxybenzaldehydes. This pericyclic reaction involves the acs.orgacs.org-sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol. Subsequent manipulation of the allyl group can then yield the desired aldehyde functionality. While direct searches did not yield specific examples of the Claisen rearrangement for the synthesis of this compound, the general principles of this methodology are widely applicable to the synthesis of substituted benzaldehydes.

Advanced Synthetic Techniques in Fine Chemical Production Applicable to Benzaldehyde Derivatives

The production of fine chemicals, including complex benzaldehyde derivatives, increasingly relies on advanced synthetic techniques that prioritize efficiency, selectivity, and sustainability. mdpi.com

Innovative Catalytic Oxidation Methods

Catalytic oxidation reactions are fundamental to the synthesis of many fine chemicals. nih.gov For benzaldehyde derivatives, the selective oxidation of corresponding benzyl alcohols or methylarenes is a common synthetic route. nih.govyoutube.com Traditional methods often employ stoichiometric and sometimes toxic oxidizing agents like chromium trioxide or permanganate (B83412). nih.gov Modern approaches focus on the development of innovative catalytic systems that utilize milder and more environmentally friendly oxidants like molecular oxygen or hydrogen peroxide. nih.govnih.govdoaj.org

Heterogeneous catalysts, in particular, offer significant advantages in terms of ease of separation and reusability. nih.gov For instance, palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) have been shown to be highly efficient for the solvent-free oxidation of benzylic alcohols to benzaldehydes under ultrasonic conditions. nih.gov Metal-organic frameworks (MOFs) also show promise as catalysts for the selective oxidation of styrenes to benzaldehydes. nih.gov Furthermore, metal-free catalysts, such as sulfurized graphene, are being explored for the oxidation of benzyl alcohol. rsc.org The choice of catalyst and reaction conditions can be fine-tuned to control the selectivity of the oxidation, for example, switching between the formation of benzaldehyde and benzoic acid. rsc.org

Table 2: Examples of Catalytic Oxidation for Benzaldehyde Synthesis

| Substrate | Catalyst | Oxidant | Key Features | Ref |

|---|---|---|---|---|

| Benzyl Alcohols | Pd/AlO(OH) nanoparticles | O₂ | Solvent-free, ultrasonic conditions, high yields | nih.gov |

| Styrene (B11656) | MOF-74(Cu/Co) | O₂ | Synergistic effects of bimetallic system | nih.gov |

| Benzyl Alcohol | Ferric Nitrate | Fe(NO₃)₃ | Mild conditions, high conversion and selectivity | frontiersin.org |

Carbon Dioxide-Incorporation Methodologies for Fine Chemical Synthesis

The utilization of carbon dioxide (CO₂) as a C1 building block in organic synthesis is a highly attractive goal for sustainable chemistry. acs.orgnih.gov Carboxylation reactions, which introduce a carboxylic acid group into a molecule, are a key strategy in this area. acs.orgmdpi.com While the direct carboxylation of aromatic aldehydes with CO₂ to form α-keto acids has been reported, a more established route involves the carboxylation of phenols to produce hydroxybenzoic acids, which can be precursors to other functionalized aromatics. nih.gov

The Kolbe-Schmitt reaction, a classic method for phenol (B47542) carboxylation, typically requires high temperatures and pressures. acs.orgjst.go.jp However, recent research has focused on developing milder and more efficient conditions. This includes the use of homogeneous catalytic systems in solvents like DMSO and the investigation of various additives to improve reaction rates and yields. mdpi.com Enzymatic carboxylation offers a highly regioselective alternative, with different enzymes capable of directing carboxylation to specific positions on the phenol ring. acs.orgnih.gov For instance, benzoic acid (de)carboxylases can selectively form o-hydroxybenzoic acid derivatives. acs.org

Metal-Modified and Microporous/Mesoporous Catalytic Materials in Fine Chemical Synthesis

The use of metal-modified and porous catalytic materials is a cornerstone of modern fine chemical synthesis, offering high surface areas, shape selectivity, and enhanced catalytic activity. mdpi.comwiley-vch.deresearchgate.net These materials, which include zeolites (microporous) and materials like SBA-15 and MCM-41 (mesoporous), can be tailored for specific reactions. mdpi.comwiley-vch.demadridge.org

In the context of benzaldehyde synthesis, these materials serve as excellent supports for catalytically active metal nanoparticles or as catalysts in their own right. mdpi.comnih.govmadridge.orgmatec-conferences.org For example, metal-loaded ZSM-5 zeolites have been used for the selective oxidation of styrene to benzaldehyde. nih.gov Mesoporous materials are particularly advantageous due to their larger pore sizes, which facilitate the diffusion of bulky reactants and products, a common feature in fine chemical synthesis. mdpi.commadridge.org The incorporation of transition metals like titanium, vanadium, or cobalt into the framework of these porous materials can create highly active sites for oxidation reactions. nih.govmdpi.comgoogle.com The properties of these catalysts, such as surface area and pore structure, can be precisely controlled during their synthesis to optimize catalytic performance. matec-conferences.orgmdpi.com

Table 3: Application of Porous Materials in Catalysis for Fine Chemicals

| Material Type | Example | Application | Key Advantage | Ref |

|---|---|---|---|---|

| Microporous | ZSM-5 Zeolite | Styrene oxidation | Shape selectivity | nih.gov |

| Mesoporous | MCM-41 | Support for metal catalysts | High surface area, large pore volume | madridge.orgmdpi.com |

| Mesoporous | SBA-15 | Support for vanadium catalysts | Ordered channel structure | google.com |

Synthesis of Related Amino-Chlorobenzaldehyde Derivatives and Aromatic Carboxylic Acids

The synthesis of 2-amino-5-chlorobenzaldehyde (B1272629) can be achieved through the oxidation of the corresponding 2-amino-5-chlorobenzyl alcohol using manganese(IV) oxide. chemicalbook.com The synthesis of other amino-chlorobenzaldehyde derivatives and related aromatic carboxylic acids often employs similar strategies to those already discussed. For instance, the oxidation of substituted toluenes can yield the corresponding benzaldehydes or, under stronger conditions, benzoic acids. ncert.nic.in The hydrolysis of nitriles or the carbonation of Grignard reagents are also established methods for preparing aromatic carboxylic acids. slideshare.net

Furthermore, the selective oxidation of benzyl alcohols can be controlled to produce either the aldehyde or the carboxylic acid. rsc.org For example, using a vanadium-centered metal-organic framework [MIL-100(V)] as a heterogeneous catalyst, the aerobic oxidation of benzyl alcohol can yield benzaldehyde at 80°C, while increasing the temperature can switch the selectivity to benzoic acid. rsc.org The oxidation of aldehydes to carboxylic acids can also be achieved using green methods, such as a selenium-catalyzed oxidation with hydrogen peroxide in water. mdpi.com

Derivatization to 2-Amino-5-chloro-3-methylbenzoic Acid

The conversion of this compound to its corresponding carboxylic acid, 2-Amino-5-chloro-3-methylbenzoic acid, is a fundamental oxidation reaction in organic synthesis. This transformation replaces the aldehyde (-CHO) functional group with a carboxylic acid (-COOH) group, which significantly enhances the compound's polarity. The resulting benzoic acid derivative is a crucial intermediate in the production of pharmaceuticals and agrochemicals.

While specific documented protocols for the direct oxidation of this compound are not extensively detailed in readily available literature, the reaction is typically achieved using common oxidizing agents capable of converting aldehydes to carboxylic acids. Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often employed for this type of transformation. The reaction involves the oxidation of the aldehyde, a process that must be controlled to prevent unwanted side reactions involving the amino group or the aromatic ring.

The synthesis of the target compound, 2-Amino-5-chloro-3-methylbenzoic acid, is more commonly documented via alternative routes, such as the chlorination of 2-amino-3-methylbenzoic acid. One method utilizes cyanuric chloride as a chlorinating agent in a suitable solvent, with reaction temperatures between 20-40°C, followed by purification to yield the final product with high purity. patsnap.com Another approach involves a multi-step process starting from m-toluic acid, which undergoes nitration, followed by hydrogenation and subsequent chlorination to yield 2-amino-3-methyl-5-chlorobenzoic acid. google.com

| Starting Material | Reagent(s) | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | Cyanuric Chloride | 2-Amino-5-chloro-3-methylbenzoic acid | 85% | 98.5% | patsnap.com |

Reduction to 2-Amino-5-chloro-3-methylbenzyl Alcohol

The reduction of the aldehyde functionality in this compound provides a direct route to the corresponding primary alcohol, 2-Amino-5-chloro-3-methylbenzyl alcohol. This conversion is a standard synthetic transformation that expands the utility of the parent aldehyde as a building block. The resulting benzyl alcohol can be used in subsequent reactions, such as esterifications or etherifications.

The reduction can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are common methods for this type of reduction. These reagents are generally selective for the aldehyde group, leaving the chloro and amino substituents on the aromatic ring intact under appropriate reaction conditions.

Conversely, the synthesis of this compound is often achieved through the oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol. A documented procedure involves the use of manganese(IV) oxide (MnO₂) in diethyl ether at room temperature, which selectively oxidizes the primary alcohol to the aldehyde, yielding the product in high purity. chemicalbook.com This reverse reaction underscores the synthetic relationship between the aldehyde and its corresponding alcohol.

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (2-Amino-5-chloro-3-methyl-phenyl)-methanol | Manganese(IV) oxide (MnO₂) | Diethyl ether | This compound | 92% | chemicalbook.com |

Synthetic Approaches to Substituted Benzaldehyde Analogues for Comparative Chemical Studies

The synthesis of structural analogues of this compound is essential for comparative chemical and biological studies. By systematically altering the substituents on the aromatic ring, researchers can investigate structure-activity relationships. Key modifications include changing the halogen at the 5-position or altering the substitution pattern entirely.

One general strategy for producing substituted 2-aminobenzaldehydes involves a multi-step sequence starting from a 2-unsubstituted benzaldehyde. This method includes protecting the formyl group as an acetal, followed by lithiation, azidation, and subsequent reduction of the azido (B1232118) group to an amino group, and finally, deprotection of the acetal. google.com This approach allows for the introduction of an amino group at the 2-position of various pre-substituted benzaldehydes. google.com

A more direct method for creating halogenated analogues involves electrophilic aromatic substitution on a suitable precursor. For instance, a one-pot synthesis has been developed for 2-amino-5-halogenated-N,3-dimethylbenzamides starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process uses N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce different halogens at the 5-position, demonstrating a versatile method for creating a series of analogues. sioc-journal.cn

Furthermore, specific analogues such as 2-Amino-5-chlorobenzaldehyde can be synthesized with high efficiency. A general procedure involves the oxidation of the corresponding (2-amino-phenyl)-methanol derivative with manganese dioxide in diethyl ether, which has been reported to yield 2-Amino-5-chlorobenzaldehyde in 99% yield. chemicalbook.com This alcohol precursor can often be prepared from the reduction of a corresponding nitro compound. These varied synthetic routes provide a toolbox for chemists to generate a library of substituted benzaldehyde analogues for further investigation.

| Target Analogue/Derivative | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | One-pot halogenation/amidation | NCS, NBS, or NIS | sioc-journal.cn |

| 2-Amino-5-chlorobenzaldehyde | Oxidation of primary alcohol | Manganese(IV) oxide (MnO₂) | chemicalbook.com |

| General 2-Amino-substituted benzaldehydes | Acetal protection, lithiation, azidation, reduction | n-BuLi, toluenesulfonyl azide | google.com |

Reaction Mechanisms and Chemical Reactivity of 2 Amino 5 Chloro 3 Methylbenzaldehyde

Intrinsic Reactivity of the Functional Groups

Activation of the Aromatic Ring Towards Electrophilic Substitution by the Amino Group

The amino group is a powerful activating group in electrophilic aromatic substitution reactions. Its lone pair of electrons can be donated to the aromatic pi-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This activation is most pronounced at the ortho and para positions relative to the amino group. evitachem.com This enhanced nucleophilicity is a key factor in the synthesis of various heterocyclic compounds.

Facilitation of Nucleophilic Substitution at the Chlorine Atom

While the chlorine atom is generally a deactivating group in electrophilic substitution due to its inductive electron-withdrawing effect, it can be susceptible to nucleophilic substitution reactions. In the context of related compounds like 2-chloroquinoline-3-carbaldehydes, the chloro group can be displaced by a variety of nucleophiles, including hydrogen, iodide, hydroxide (B78521), and various sulfur and nitrogen-containing species. rsc.org This allows for a diverse range of synthetic transformations.

Chemical Transformations of the Aldehyde Moiety

The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations. It is susceptible to nucleophilic attack at the carbonyl carbon. wiserpub.com This reactivity allows for the formation of imines through condensation with primary amines and participation in various condensation reactions. wiserpub.comarkat-usa.org The aldehyde group can also be converted into other functional groups such as oximes, hydrazones, and acrylic acid derivatives. rsc.org

Distinct Reaction Pathways and Product Formation

The functional groups of 2-Amino-5-chloro-3-methylbenzaldehyde allow for specific and predictable reaction pathways, leading to a variety of valuable chemical products.

Oxidative Transformations to Carboxylic Acids and Ketones

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. A common and efficient method for this transformation involves the use of manganese(IV) oxide (MnO₂) in a solvent like diethyl ether. chemicalbook.com This mild oxidizing agent selectively converts the aldehyde to the corresponding carboxylic acid, 2-Amino-5-chloro-3-methylbenzoic acid, without over-oxidation. chemicalbook.com Other oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can also be employed.

| Oxidizing Agent | Product | Reaction Conditions | Reference |

| Manganese(IV) oxide (MnO₂) | 2-Amino-5-chloro-3-methylbenzoic acid | Diethyl ether, 20°C | chemicalbook.com |

| Potassium permanganate | 2-Amino-5-chloro-3-methylbenzoic acid | Not specified | |

| Chromium trioxide | 2-Amino-5-chloro-3-methylbenzoic acid | Not specified |

Reductive Transformations to Amines and Alcohols

The aldehyde group can be reduced to a primary alcohol, and under certain conditions, the entire molecule can undergo further reduction. The reduction of the aldehyde moiety yields 2-amino-5-chloro-3-methylbenzyl alcohol. This can be achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). In a related synthesis, the precursor to the title compound, (2-amino-5-chloro-3-methyl-phenyl)-methanol, is itself formed through reduction. chemicalbook.com

| Reducing Agent/Catalyst | Product | Reaction Conditions | Reference |

| Sodium borohydride | 2-Amino-5-chloro-3-methylbenzyl alcohol | Not specified | |

| Palladium on carbon (Pd/C) | 2-Amino-5-chloro-3-methylbenzyl alcohol | Not specified |

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound possesses substituents that influence its susceptibility to nucleophilic substitution. The chlorine atom, being a halogen, can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the presence of the strongly electron-donating amino (-NH₂) group generally deactivates the ring towards nucleophilic attack by increasing electron density.

Despite this, under specific conditions, the chlorine atom can be displaced by potent nucleophiles. The reaction proceeds through a bimolecular mechanism involving the formation of a high-energy Meisenheimer complex as an intermediate. The stability of this intermediate, and thus the reaction rate, is influenced by the electronic nature of the other substituents on the ring. The electron-withdrawing inductive effect of the aldehyde group can partially mitigate the deactivating effect of the amino group, particularly for nucleophilic attack at the position of the chlorine atom.

Common nucleophiles that can participate in such reactions include alkoxides, thiolates, and amines, typically requiring harsh reaction conditions like high temperatures or pressures. For instance, reaction with sodium methoxide (B1231860) could yield 2-amino-3-methyl-5-methoxybenzaldehyde.

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Amino-5-methoxy-3-methylbenzaldehyde | High Temperature/Pressure |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Amino-3-methyl-5-(phenylthio)benzaldehyde | Aprotic Polar Solvent (e.g., DMF) |

| Amine | Piperidine | 2-Amino-3-methyl-5-(piperidin-1-yl)benzaldehyde | High Temperature, Catalyst (e.g., Copper) |

Carbonyl Group Reactivity: Investigation of Cannizzaro-Type Reactions and Related Pathways

The carbonyl group of this compound is a primary site for chemical transformations. A significant reaction pathway for this compound is the Cannizzaro reaction, as it is a non-enolizable aldehyde, meaning it lacks hydrogen atoms on the alpha-carbon. wikipedia.org The Cannizzaro reaction involves the base-induced disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.orgbyjus.com

The reaction is typically initiated by the nucleophilic attack of a hydroxide ion (from a strong base like KOH or NaOH) on the electrophilic carbonyl carbon of one aldehyde molecule. This forms a tetrahedral intermediate. libretexts.org The key step involves the transfer of a hydride ion (H⁻) from this intermediate to the carbonyl carbon of a second aldehyde molecule. wikipedia.orglibretexts.org This hydride transfer is a redox process: the aldehyde molecule that donates the hydride is oxidized, and the one that accepts it is reduced. byjus.com

The final products, after an acid-base workup, are 2-amino-5-chloro-3-methylbenzyl alcohol and the corresponding carboxylate salt, which upon acidification yields 2-amino-5-chloro-3-methylbenzoic acid. wikipedia.org Under ideal conditions, the reaction produces a 50:50 mixture of the alcohol and the carboxylic acid. libretexts.org

Hypothetical Cannizzaro Reaction of this compound

| Reactant | Reagent | Product 1 (Oxidation) | Product 2 (Reduction) |

|---|

A variation of this is the "crossed" Cannizzaro reaction, where a more valuable aldehyde is reacted with a "sacrificial" aldehyde, often formaldehyde. libretexts.org Formaldehyde is preferentially oxidized to formate, allowing the more valuable aldehyde to be almost completely reduced to its corresponding alcohol, thus improving the yield of the desired product. libretexts.org

Reactivity with Amino Nucleophiles: Adduct Formation and Equilibrium Dynamics

The electrophilic carbonyl carbon of this compound readily reacts with primary and secondary amino nucleophiles. The reaction with primary amines is particularly significant as it leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and involves the formation of a carbinolamine (or hemiaminal) intermediate adduct, which then dehydrates to form the stable C=N double bond of the imine.

The formation of the initial adduct occurs through the donation of high-energy electrons from the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic amine into the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic carbonyl group. nih.gov The stability and formation rate of these adducts are dependent on factors such as the nucleophilicity of the amine, steric hindrance around the carbonyl group, and the pH of the reaction medium, which affects both the nucleophilicity of the amine and the rate of dehydration of the carbinolamine intermediate.

The formation of such adducts is a critical step in the synthesis of many heterocyclic compounds and biologically active molecules. nih.govnih.gov The equilibrium of the reaction can often be shifted towards the product by removing the water formed during the reaction.

| Amino Nucleophile | Type | Intermediate Adduct | Final Product (if applicable) |

| Aniline (C₆H₅NH₂) | Primary Amine | Carbinolamine | (E)-N-((2-amino-5-chloro-3-methylphenyl)methylene)aniline (Imine) |

| Hydrazine (H₂NNH₂) | Primary Amine | Carbinolamine | This compound hydrazone |

| Hydroxylamine (H₂NOH) | Primary Amine | Carbinolamine | This compound oxime |

| Diethylamine ((CH₃CH₂)₂NH) | Secondary Amine | Carbinolamine | (No stable final product via dehydration) |

Analysis of Reactive Intermediates in Reactions Involving this compound

The transformation of this compound proceeds through various short-lived, high-energy reactive intermediates whose detection and characterization are key to understanding the reaction mechanisms. lumenlearning.com

In the Cannizzaro reaction, the primary reactive intermediate is the tetrahedral alkoxide formed from the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org In highly concentrated basic solutions, a doubly charged anion (dianion) has been proposed as a key intermediate that facilitates the subsequent hydride transfer. libretexts.org

Reactions involving nucleophilic addition to the carbonyl group, such as the formation of acetals or carbinolamines, proceed through tetrahedral intermediates. ncert.nic.in For example, in the reaction with amines, a zwitterionic tetrahedral intermediate can form, which quickly undergoes proton transfer to yield the more stable neutral carbinolamine adduct. nih.gov

In potential nucleophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. lumenlearning.com The existence of these intermediates can sometimes be proven by spectroscopic means or through chemical trapping experiments. lumenlearning.com

Under different conditions, such as acid-catalyzed reactions, carbocation intermediates could be generated. For instance, the protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This can be viewed as involving an oxocarbenium-like intermediate.

| Reaction Type | Key Reactive Intermediate(s) | Characteristics |

| Cannizzaro Reaction | Tetrahedral alkoxide intermediate; Dianion (at high base conc.) | Anionic; undergoes hydride transfer. libretexts.org |

| Imine Formation | Carbinolamine (hemiaminal) | Neutral tetrahedral adduct; eliminates water. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Resonance-stabilized anionic σ-complex. lumenlearning.com |

| Acid-Catalyzed Acetal Formation | Oxocarbenium ion | Positively charged, resonance-stabilized intermediate. ncert.nic.in |

Electronic and Steric Effects of Substituents on Reaction Kinetics and Selectivity

The reactivity and selectivity of this compound are governed by the interplay of electronic and steric effects exerted by its three substituents on the aromatic ring.

Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance (+R effect), which significantly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, it deactivates the ring towards nucleophilic aromatic substitution. Its electron-donating nature also slightly increases the electron density on the carbonyl oxygen, but this effect is generally outweighed by other factors influencing carbonyl reactivity.

Chloro Group (-Cl): The chlorine atom exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic substitution. This inductive withdrawal also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, it has a weak electron-donating effect through resonance (+R effect) via its lone pairs, which directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃): This is a weak electron-donating group through hyperconjugation and induction. Its primary influence is steric. Positioned ortho to the aldehyde group, it creates significant steric hindrance, which can impede the approach of bulky nucleophiles to the carbonyl carbon. This steric crowding can slow down the rates of reactions involving nucleophilic addition.

| Substituent | Electronic Effect | Steric Effect | Impact on Ring Reactivity (Electrophilic Attack) | Impact on Carbonyl Reactivity (Nucleophilic Attack) |

| -NH₂ | Strong Electron-Donating (+R > -I) | Small | Strong activation; ortho, para-directing | Minor decrease in electrophilicity |

| -Cl | Electron-Withdrawing (-I > +R) | Medium | Weak deactivation; ortho, para-directing | Increases electrophilicity of carbonyl carbon |

| -CH₃ | Weak Electron-Donating (+I) | Significant | Weak activation; ortho, para-directing | Hinders nucleophilic approach to carbonyl |

Advanced Characterization and Spectroscopic Analysis of 2 Amino 5 Chloro 3 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Amino-5-chloro-3-methylbenzaldehyde, both ¹H and ¹³C NMR are utilized to confirm the precise arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. chemicalbook.com The aldehyde proton (-CHO) characteristically appears as a singlet at approximately 9.80 ppm. chemicalbook.com The protons of the amino group (-NH₂) present as a broad singlet around 6.20 ppm. chemicalbook.com The aromatic protons on the benzene (B151609) ring appear as multiplets between 7.20 and 7.35 ppm. chemicalbook.com The methyl group (-CH₃) protons resonate as a sharp singlet at about 2.16 ppm. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

| 9.80 | s | 1H | Aldehyde proton (-CHO) |

| 7.35-7.33 | m | 1H | Aromatic proton |

| 7.20 | m | 1H | Aromatic proton |

| 6.20 | br s | 2H | Amino protons (-NH₂) |

| 2.16 | s | 3H | Methyl protons (-CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural confirmation. The molecular formula of this compound is C₈H₈ClNO, corresponding to a molecular weight of approximately 169.61 g/mol . chemicalbook.comevitachem.com

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. For halogen-containing compounds like this one, the presence of chlorine with its isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. miamioh.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

While specific fragmentation data for this compound is not detailed in the provided results, general fragmentation patterns for aromatic aldehydes and amines can be inferred. miamioh.edu Common fragmentation pathways would likely involve the loss of the formyl radical (-CHO), the chlorine atom, or the methyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group is typically observed around 2700-2900 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the aldehyde is expected around 1700 cm⁻¹. A study on a related compound, 3-chloro-4-methoxybenzaldehyde, showed a C=O stretching band near 1700 cm⁻¹, which can be influenced by Fermi resonance. nih.gov The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Chromatographic Techniques for Purification, Separation, and Purity Assessment

Chromatographic techniques are indispensable for the purification, separation, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. bldpharm.combldpharm.com By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or by-products from the synthesis. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Flash chromatography on silica (B1680970) gel is a common method used for the purification of this compound after its synthesis. chemicalbook.com A solvent system, such as a mixture of petroleum ether and dichloromethane (B109758) (DCM), is used to elute the compound from the column, effectively separating it from other components of the reaction mixture. chemicalbook.com

Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of reactions and to get a preliminary assessment of the purity of the compound. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Chloro 3 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations serve as a cornerstone for computational analysis, providing a balance between accuracy and computational cost for many-electron systems.

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located. For 2-amino-5-chloro-3-methylbenzaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the substituted benzene (B151609) ring.

Performing these optimizations in both the gas phase (an isolated molecule) and condensed phases (simulating the presence of a solvent) would reveal the influence of intermolecular interactions on the molecule's structure. While specific optimized geometric parameters for this compound are not available in published literature, a hypothetical data table based on related structures would look like the following:

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-N | 1.38 | - | - |

| C-Cl | 1.74 | - | - |

| C-C (methyl) | 1.51 | - | - |

| C=O | 1.22 | - | - |

| C-H (aldehyde) | 1.10 | - | - |

| N-H | 1.01 | - | - |

| C-C-N | - | 121 | - |

| C-C-Cl | - | 119 | - |

| O=C-C-C | - | - | 180 |

Note: This data is illustrative and not based on actual published research for this specific compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

A computational study would map the electron density of these orbitals to identify the regions of the molecule most likely to be involved in electron transfer. For this compound, one would expect the HOMO to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO would likely be centered on the electron-withdrawing aldehyde group.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Note: This data is illustrative and not based on actual published research for this specific compound.

Quantum Chemical Descriptors and Reactivity Prediction

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

These descriptors provide a quantitative framework for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Theoretical Prediction and Correlation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a reasonable degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound would be invaluable for confirming its structure and interpreting experimental spectra. By calculating these parameters and comparing them to experimental values, a detailed assignment of each signal to a specific atom or vibrational mode can be achieved.

Conformational Analysis and Tautomerism Studies

Molecules with rotatable bonds, such as the aldehyde and amino groups in this compound, can exist in different conformations. A computational analysis would explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding the molecule's preferred shape in different environments.

Furthermore, the presence of the amino group adjacent to the aromatic ring could potentially lead to tautomerism, although for aromatic amines, the amino form is overwhelmingly more stable than any imino tautomer. A theoretical study could quantify the energy difference between any potential tautomeric forms, confirming the predominance of the amino structure.

Investigation of Charge Distribution, Electrostatic Potentials, and Non-Covalent Interactions

Understanding the distribution of electronic charge within this compound is key to predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, one would anticipate a negative electrostatic potential around the oxygen atom of the aldehyde group and a more positive potential near the amino group's hydrogen atoms.

This information is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's behavior in the solid state and in solution.

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Dynamics

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult or impossible to observe experimentally. For a molecule like this compound, computational modeling can elucidate the mechanisms of its characteristic reactions, such as electrophilic aromatic substitution, oxidation, and reduction.

Theoretical Framework for Reaction Analysis:

The study of reaction mechanisms using computational tools typically involves the application of quantum mechanical methods, such as Density Functional Theory (DFT). These methods are used to calculate the electronic structure and energy of molecules, allowing for the mapping of the potential energy surface of a reaction. Key elements of this analysis include the identification and characterization of stationary points: reactants, products, intermediates, and, most crucially, transition states.

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. By calculating the geometry and energy of the transition state, chemists can determine the activation energy, which is a critical factor in understanding the reaction rate.

Modeling Electrophilic Aromatic Substitution:

The benzene ring of this compound is activated by the electron-donating amino group and deactivated by the electron-withdrawing aldehyde and chloro groups. The amino group is a powerful ortho-, para-director, meaning it increases the nucleophilicity at the carbon atoms at positions 2, 4, and 6 relative to itself. byjus.com In this molecule, the amino group is at position 2.

A computational study of electrophilic substitution on this molecule would involve modeling the attack of an electrophile (e.g., Br in a bromination reaction) on the aromatic ring. DFT calculations could be employed to determine the relative energies of the possible intermediates (sigma complexes) formed by attack at the different available positions on the ring. The stability of these intermediates is a key indicator of the preferred reaction pathway. The transition states leading to each intermediate would also be located and their energies calculated to confirm the regioselectivity of the reaction.

For aniline, a related compound, it has been shown through Kohn-Sham molecular orbital theory that the directing effect of the amino group can be accurately explained by the contribution of the 2pz orbitals of the ring carbons to the Highest Occupied Molecular Orbital (HOMO). rsc.org A similar analysis for this compound would likely show that the HOMO has significant contributions from the carbon atoms ortho and para to the amino group, making these sites electronically favorable for electrophilic attack.

Modeling Oxidation and Reduction Reactions:

The aldehyde functional group of this compound can be oxidized to a carboxylic acid or reduced to an alcohol. Computational modeling can be used to investigate the mechanisms of these transformations.

For example, in the oxidation to 2-Amino-5-chloro-3-methylbenzoic acid, a plausible mechanism involving an oxidizing agent like potassium permanganate (B83412) could be modeled. The calculations would aim to identify the transition state for the initial attack of the oxidant on the aldehyde group and any subsequent intermediates.

Similarly, for the reduction to 2-Amino-5-chloro-3-methylbenzyl alcohol using a hydride source like sodium borohydride (B1222165), computational methods could model the nucleophilic attack of the hydride ion on the carbonyl carbon. The energy profile of this reaction, including the transition state, could be calculated to understand the reaction kinetics.

Reaction Dynamics Simulations:

Beyond static calculations of stationary points, ab initio molecular dynamics (AIMD) simulations could provide a more dynamic picture of the reaction process. researchgate.net In an AIMD simulation, the forces on the atoms are calculated "on the fly" using quantum mechanical methods, and the classical equations of motion are integrated to follow the trajectories of the atoms over time. This approach can reveal the detailed atomic motions involved in bond breaking and formation, the role of solvent molecules, and the lifetimes of transient intermediates.

While specific data tables for this compound are not available, the table below illustrates the type of data that would be generated from a computational study of an electrophilic substitution reaction on a substituted benzaldehyde (B42025).

| Reaction Coordinate | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Intermediate Energy (kcal/mol) | Product Complex Energy (kcal/mol) |

| Ortho-attack | 0.0 | 15.2 | 5.8 | -2.5 |

| Meta-attack | 0.0 | 22.5 | 12.1 | -1.0 |

| Para-attack | 0.0 | 16.8 | 6.5 | -2.2 |

| Note: The data in this table is hypothetical and for illustrative purposes only. It represents the kind of information that would be obtained from DFT calculations on the electrophilic bromination of a model substituted benzaldehyde. |

Applications and Research Utility of 2 Amino 5 Chloro 3 Methylbenzaldehyde in Synthetic Organic Chemistry

Role as a Fundamental Building Block for the Construction of Complex Molecular Architectures

2-Amino-5-chloro-3-methylbenzaldehyde is a substituted benzaldehyde (B42025) derivative that serves as a crucial molecular building block in synthetic organic chemistry. Its value stems from the specific arrangement of functional groups on the benzene (B151609) ring: an amino group (-NH₂), a chloro substituent (-Cl), a methyl group (-CH₃), and an aldehyde group (-CHO). sigmaaldrich.com This unique structure provides multiple reactive sites, allowing for a diverse range of chemical transformations.

The presence of the amino and aldehyde groups makes it particularly suitable for constructing more complex molecules. The amino group can act as a nucleophile or be transformed into other functional groups, while the aldehyde group is a key site for forming new carbon-carbon bonds through reactions like aldol (B89426) condensations and Wittig reactions. The chlorine atom can be replaced through nucleophilic substitution, and the methyl group can influence the reactivity and physical properties of the molecule and its derivatives. This versatility allows chemists to use this compound as a starting material to assemble intricate molecular scaffolds, which are the foundational structures for a wide array of functional molecules.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance, particularly in the fields of pharmaceuticals and agrochemicals. This compound is a valuable precursor for the synthesis of these vital molecular structures.

The compound's utility in this area is primarily due to the reactivity of its amino and aldehyde functionalities. These groups can readily participate in condensation and cyclization reactions with other molecules to form a variety of heterocyclic systems. For example, the amino group can react with a carbonyl compound, while the aldehyde can react with an adjacent nucleophile to close a ring. The amino group enhances the nucleophilicity of the aromatic ring, which facilitates electrophilic substitution reactions, further expanding its synthetic potential for creating substituted heterocyclic systems. Its role as a building block for complex heterocyclic structures makes it a key intermediate in the development of new bioactive molecules.

Intermediate for the Production of Advanced Dyes and Pigments with Enhanced Stability and Vibrancy

The structural features of this compound make it a suitable intermediate in the synthesis of organic dyes and pigments. Its aromatic ring system, substituted with both an electron-donating amino group (an auxochrome) and an aldehyde group (part of a chromophore system), is a classic foundation for creating colored compounds. These functional groups are essential for the molecule's ability to interact with light and produce color.

While specific examples of dyes derived directly from this compound are not extensively detailed in readily available literature, its properties are analogous to other substituted aromatic amines and aldehydes used in the dye industry. The presence of the chlorine and methyl groups can be used to tune the final properties of a dye, such as its color, lightfastness, and solubility. By undergoing condensation reactions, the aldehyde group can extend the conjugated system of a molecule, which is a key principle in designing dyes with specific and vibrant colors.

Employment in the Development of Chiral Auxiliaries for Enantioselective Synthesis

In enantioselective synthesis, the goal is to produce a single enantiomer (one of two mirror-image isomers) of a chiral molecule, which is crucial in the pharmaceutical industry. This is often achieved using a chiral auxiliary—a molecule that is temporarily attached to a starting material to direct a chemical reaction to form one enantiomer over the other. wikipedia.org

Substituted benzaldehydes are a class of compounds that can be involved in enantioselective reactions, such as asymmetric alkynylation, where the substituents on the aromatic ring can influence both the yield and the stereoselectivity of the reaction. thieme-connect.com While this compound itself is not chiral, it can be a substrate in reactions that create chiral centers. For instance, its aldehyde group can be targeted by chiral reagents or catalysts to produce enantioenriched alcohols or other products. acs.orgnih.gov Although its direct use as a recoverable chiral auxiliary is not widely documented, its role as a prochiral substrate in asymmetric catalysis is a potential application for producing valuable, enantioenriched building blocks for further synthesis. thieme-connect.comacs.org

Significance as a Versatile Pharmaceutical and Agrochemical Intermediate

The compound this compound is a significant intermediate in the synthesis pathways for both pharmaceuticals and agrochemicals due to its reactive properties and its ability to serve as a scaffold for more complex molecules.

Contribution to Active Pharmaceutical Ingredient (API) Synthesis Pathways

In medicinal chemistry, this compound and its derivatives are important starting materials. The compound is a key intermediate in the synthesis of various substituted benzamides, which are a class of compounds with a wide range of applications in medicinal chemistry. The structural framework it provides is a component of more complex molecules designed to interact with biological targets. Its derivatives, such as 2-Amino-5-chloro-3-methylbenzoic acid, are also key intermediates in the synthesis of pharmaceuticals. The ability to use this compound to build complex molecular architectures is essential for the discovery and development of new active pharmaceutical ingredients (APIs).

Role in Agrochemical Compound Development

The most well-documented and significant application of this compound is as a key intermediate in the production of modern insecticides. Specifically, it is a precursor in the synthesis of the anthranilamide class of insecticides, which includes major commercial products like chlorantraniliprole (B1668704) and cyantraniliprole.

Research and patents show that derivatives of this aldehyde, such as 2-amino-5-chloro-N,3-dimethylbenzamide, are crucial for preparing these insecticides. The synthesis pathways often involve the oxidation of this compound to its corresponding benzoic acid, which is then further processed. The development of efficient methods to synthesize 2-amino-5-chloro-3-methylbenzoic acid highlights its importance as a critical intermediate for these high-value agrochemicals.

Interactive Data Tables

Table 1: Applications of this compound

| Application Area | Specific Role | Resulting Products/Fields |

|---|---|---|

| Synthetic Chemistry | Fundamental Building Block | Complex Molecular Scaffolds |

| Heterocyclic Chemistry | Precursor | Pharmaceuticals, Agrochemicals |

| Colorant Industry | Intermediate | Dyes and Pigments |

| Asymmetric Synthesis | Prochiral Substrate | Enantioenriched Molecules |

| Pharmaceuticals | Intermediate | Active Pharmaceutical Ingredients (APIs), Substituted Benzamides |

| Agrochemicals | Key Intermediate | Insecticides (e.g., Chlorantraniliprole, Cyantraniliprole) |

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

|---|---|---|---|

| This compound | 151446-29-6 | C₈H₈ClNO | Primary subject; versatile building block and intermediate. sigmaaldrich.com |

| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | C₈H₈ClNO₂ | Key intermediate for insecticides; derivative of the primary subject. nih.gov |

| Methyl 2-amino-5-chloro-3-methylbenzoate | Not explicitly found | C₉H₁₀ClNO₂ | An ester derivative used in synthesis. |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | Not explicitly found | C₉H₁₁ClN₂O | A direct precursor to certain anthranilamide insecticides. |

| Chlorantraniliprole | 500008-45-7 | C₁₈H₁₄BrCl₂N₅O₂ | Commercial insecticide synthesized from intermediates of the primary subject. |

Facilitation of Custom Synthesis and Specialized Chemical Production

The strategic positioning of functional groups in this compound makes it an exceptionally valuable starting material for the custom synthesis of high-value, specialized chemicals, particularly in the agrochemical industry. Its primary utility is demonstrated in the production of a specific class of insecticides known as arthropodicidal diamides.

These specialized diamide (B1670390) compounds are designed to target and activate insect ryanodine (B192298) receptors, leading to uncontrolled calcium release from muscle cells and ultimately causing paralysis and death in susceptible pest species. The synthesis of these complex molecules requires precisely substituted precursors, and this compound provides a crucial starting scaffold.

A key step in the synthesis of these agrochemicals involves the transformation of this compound into the corresponding benzamide (B126) intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide. This transformation typically involves a two-step process:

Oxidation: The aldehyde group is first oxidized to a carboxylic acid, yielding 2-amino-5-chloro-3-methylbenzoic acid. This is a standard transformation that can be achieved using various oxidizing agents.

Amidation: The resulting carboxylic acid is then coupled with an appropriate amine (in this case, methylamine) to form the target amide.

The resulting 2-amino-5-chloro-N,3-dimethylbenzamide contains the core structure required for further elaboration into the final insecticidal product. The presence of the chloro and methyl groups on the aromatic ring is critical for the final compound's biological activity and metabolic stability in the target environment. The ability to introduce this specific substitution pattern early in the synthetic sequence, by using this compound, streamlines the entire production process, making the synthesis of these specialized and proprietary agrochemicals more efficient and scalable.

Table 1: Key Transformations in the Custom Synthesis of Agrochemical Intermediates

| Starting Material | Key Transformation | Intermediate Product |

| This compound | Oxidation | 2-Amino-5-chloro-3-methylbenzoic acid |

| 2-Amino-5-chloro-3-methylbenzoic acid | Amidation with methylamine | 2-amino-5-chloro-N,3-dimethylbenzamide |

Contribution to the Advancement of General Methodologies in Chemical Synthesis

Beyond its role in the production of specific commercial products, this compound contributes significantly to the advancement and application of general methodologies in chemical synthesis, particularly in the construction of heterocyclic compounds. Heterocycles are core structures in a vast array of pharmaceuticals, natural products, and materials. The reactivity of this aminobenzaldehyde makes it an ideal substrate for well-established and powerful synthetic methods.

One of the most notable contributions is its use in the Friedländer annulation , a classic and widely used method for the synthesis of quinolines. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

In this context, this compound serves as the 2-aminoaryl aldehyde component. Its reaction with a suitable β-ketoester or other methylene-activated carbonyl compound, typically under acid or base catalysis, leads directly to the formation of a highly substituted quinoline (B57606) ring system.

The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. The specific substitution pattern of the starting aldehyde—containing chloro and methyl groups—is directly incorporated into the final quinoline product at defined positions. This allows synthetic chemists to readily access a library of uniquely substituted quinolines, which can then be evaluated for various biological activities. For instance, reacting this compound with ethyl acetoacetate (B1235776) would yield a 6-chloro-8-methyl-substituted quinoline derivative.

By providing a reliable and functionalized starting point, this compound enhances the utility of the Friedländer synthesis, enabling the efficient and predictable generation of complex heterocyclic scaffolds. This facilitates research in medicinal chemistry and materials science, where the rapid synthesis of diverse molecular structures is crucial for discovering new lead compounds and functional materials. The compound's utility may also extend to other named reactions and multicomponent reactions (MCRs) that utilize aminobenzaldehydes, such as the Biginelli or Ugi reactions, further broadening its contribution to the synthetic chemist's toolkit.

Table 2: Application in Friedländer Quinoline Synthesis

| Reactant 1 | Reactant 2 (Example) | Reaction Type | Product Class |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Friedländer Annulation | Substituted Quinolines |

Q & A

Basic: What are optimized synthetic routes for 2-Amino-5-chloro-3-methylbenzaldehyde, and how can side reactions be minimized?

Answer:

The synthesis typically involves regioselective functionalization of a benzaldehyde precursor. A common approach is the Duff reaction for formylation of aromatic amines, but chlorination and methylation steps must be carefully controlled. For example:

- Step 1: Methylation of 5-chloro-2-nitrobenzaldehyde using methyl iodide under basic conditions.

- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).

To minimize side reactions (e.g., over-chlorination or oxidation of the aldehyde group), use low temperatures (0–5°C) during halogenation and inert atmospheres (N₂/Ar) for reductions. Monitor intermediates via TLC or HPLC .

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at ~10 ppm, aromatic protons, and methyl/amino groups).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out contaminants.

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use).

- X-ray Crystallography: For definitive structural confirmation, though this requires high-quality single crystals (see related benzoxazole structures in for methodology) .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR bands) be resolved?

Answer:

Contradictions often arise from tautomerism, polymorphism, or solvent effects. Strategies include:

- Variable Temperature NMR: Detect dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C to 60°C.

- IR and Computational Modeling: Compare experimental IR carbonyl stretches (~1680–1700 cm⁻¹) with density functional theory (DFT)-predicted vibrational modes.

- Crystallographic Validation: Resolve ambiguities using single-crystal XRD, as demonstrated for structurally similar compounds in .

Advanced: What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

Answer:

The aldehyde group is prone to oxidation, while the amino group may undergo protonation or hydrolysis. Key findings:

- pH Stability: The compound is stable in mildly acidic conditions (pH 4–6) but degrades in strong bases due to aldol condensation.

- Thermal Stability: Decomposition occurs above 120°C; store at 2–8°C in amber vials under inert gas.

- Light Sensitivity: The chloro and amino groups make it susceptible to photodegradation; use UV-protected glassware .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Inspect gloves for tears before use .

- Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: For eye contact, flush with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How can this compound be utilized in multicomponent reactions (MCRs) for heterocyclic synthesis?

Answer:

The aldehyde group is reactive in MCRs like the Ugi or Biginelli reactions. Example applications:

- Schiff Base Formation: Condense with amines to form imines for metal coordination complexes.

- Quinoline Synthesis: React with β-ketoesters and ammonium acetate under microwave irradiation.

Optimize yields by controlling stoichiometry (1:1.2 aldehyde:amine) and using Lewis acid catalysts (e.g., ZnCl₂). Monitor reaction progress via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products